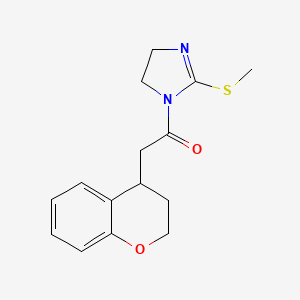![molecular formula C10H20N2O2 B7584372 1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea](/img/structure/B7584372.png)
1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea is a chemical compound that has been extensively used in scientific research. It is a urea derivative that has been synthesized using various methods. The compound has shown promising results in various studies, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea has been studied in detail. The compound has been shown to inhibit the activity of various enzymes and proteins. The inhibition occurs due to the formation of a covalent bond between the compound and the active site of the enzyme or protein. The inhibition is irreversible, and the compound cannot be removed from the active site.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes and proteins. The inhibition leads to a decrease in the activity of various metabolic pathways. Moreover, the compound has been shown to have antifungal and antibacterial activity. The compound has also been shown to have antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using various methods. The compound has also been shown to have high selectivity towards the target enzyme or protein. Moreover, the compound has been shown to have good stability under various conditions. However, the compound has some limitations. The irreversible inhibition of the target enzyme or protein can lead to off-target effects. Moreover, the compound can be toxic to cells at high concentrations.
Direcciones Futuras
1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea has several future directions in scientific research. The compound can be used as a starting material for the synthesis of various drugs. Moreover, the compound can be used as a probe in various biological studies. The compound can be used to study the mechanism of action of various enzymes and proteins. The compound can also be used to develop new inhibitors for various enzymes and proteins. Furthermore, the compound can be used to develop new antifungal, antibacterial, and antitumor agents.
Conclusion
This compound is a urea derivative that has been extensively used in scientific research. The compound has been synthesized using various methods and has shown promising results in various studies. The mechanism of action of the compound has been studied in detail, and its biochemical and physiological effects have been explored. The compound has several advantages and limitations for lab experiments. Furthermore, the compound has several future directions in scientific research.
Métodos De Síntesis
1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea can be synthesized using various methods. One of the most common methods is the reaction of 1-methylurea with 2-(chloromethyl)oxolane in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white solid.
Aplicaciones Científicas De Investigación
1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea has been extensively used in scientific research. It has been used as a reagent in the synthesis of various compounds. The compound has also been used as a starting material for the synthesis of various drugs. Moreover, this compound has been used as a probe in various biological studies. The compound has been used to study the mechanism of action of various enzymes and proteins.
Propiedades
IUPAC Name |
1-methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)9-8(4-5-14-9)6-12-10(13)11-3/h7-9H,4-6H2,1-3H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYOKOJYXTXUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCO1)CNC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B7584290.png)

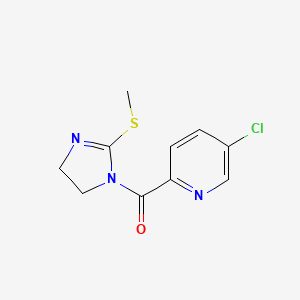
![N-[(1-methylpyrrol-2-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7584306.png)

![2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone](/img/structure/B7584319.png)
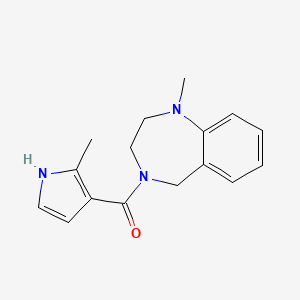
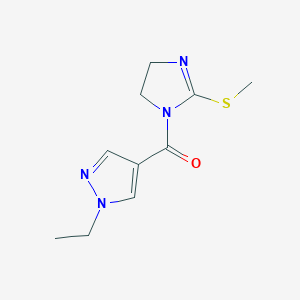
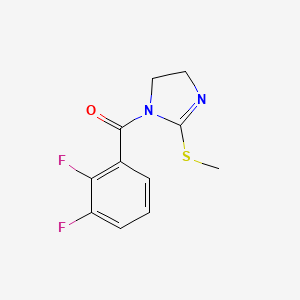
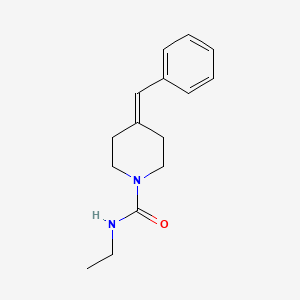
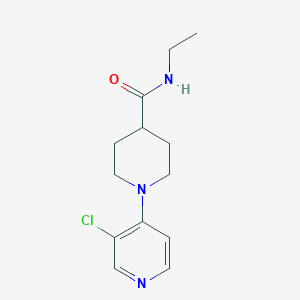

![1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)
